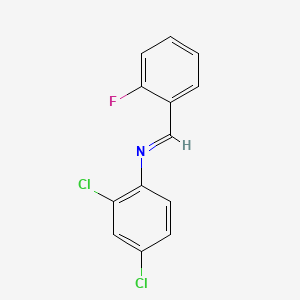
2,4-dichloro-N-(2-fluorobenzylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dichlorophenyl)-N-[(2-fluorophenyl)methylene]amine: is an organic compound that belongs to the class of imines It is characterized by the presence of a dichlorophenyl group and a fluorophenyl group connected through a methylene bridge to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-N-[(2-fluorophenyl)methylene]amine typically involves the condensation reaction between 2,4-dichloroaniline and 2-fluorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The general reaction scheme is as follows:
2,4-Dichloroaniline+2-Fluorobenzaldehyde→N-(2,4-Dichlorophenyl)-N-[(2-fluorophenyl)methylene]amine
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-(2,4-dichlorophenyl)-N-[(2-fluorophenyl)methyl]amine.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: N-(2,4-dichlorophenyl)-N-[(2-fluorophenyl)methyl]amine.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Materials Science: It may be utilized in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Polymer Science: It may be incorporated into polymers to impart specific characteristics, such as thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which N-(2,4-dichlorophenyl)-N-[(2-fluorophenyl)methylene]amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenyl and fluorophenyl groups can influence its binding affinity and specificity towards these targets. The methylene bridge and amine group play crucial roles in its overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
- N-(2,4-Dichlorophenyl)-N-[(2-chlorophenyl)methylene]amine
- N-(2,4-Dichlorophenyl)-N-[(2-bromophenyl)methylene]amine
- N-(2,4-Dichlorophenyl)-N-[(2-methylphenyl)methylene]amine
Comparison:
- Uniqueness: The presence of the fluorophenyl group in N-(2,4-dichlorophenyl)-N-[(2-fluorophenyl)methylene]amine distinguishes it from other similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, reactivity, and biological activity.
- Reactivity: The fluorophenyl group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate in drug development.
- Applications: The unique combination of dichlorophenyl and fluorophenyl groups can lead to distinct applications in various fields, such as materials science and medicinal chemistry.
Properties
Molecular Formula |
C13H8Cl2FN |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(2-fluorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2FN/c14-10-5-6-13(11(15)7-10)17-8-9-3-1-2-4-12(9)16/h1-8H |
InChI Key |
LFHAZAKDSZNMIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















